8-Allyloxypsoralen
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Overview
Description
- This compound has gained attention due to its pharmacological properties, including its ability to inhibit the cytochrome P450 enzyme CYP3A4 .
- CYP3A4 plays a crucial role in drug metabolism, affecting the clearance and efficacy of various medications.
8-Allyloxypsoralen: is a furanocoumarin compound derived from grapefruit. It belongs to the phenylpropanoid and coumarin structural classes.
Preparation Methods
Synthetic Routes: The synthesis of 8-Allyloxypsoralen involves several steps. One common approach is the condensation of psoralen (5,7-dihydroxycoumarin) with allyl bromide or allyl chloride.
Reaction Conditions: The reaction typically occurs under basic conditions, and the product is isolated and purified.
Industrial Production:
Chemical Reactions Analysis
Reactivity: 8-Allyloxypsoralen undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but modifications to the furan ring or allyl group are common.
Scientific Research Applications
Chemistry: Researchers study 8-Allyloxypsoralen’s reactivity and use it as a model compound for understanding furanocoumarin chemistry.
Biology: Its interactions with CYP3A4 impact drug metabolism, making it relevant for pharmacology and toxicology studies.
Medicine: Investigating its potential as a CYP3A4 inhibitor may lead to drug development or drug interaction predictions.
Industry: Although not widely used industrially, its applications could extend to pharmaceuticals or agrochemicals.
Mechanism of Action
CYP3A4 Inhibition: 8-Allyloxypsoralen inhibits CYP3A4, affecting drug metabolism.
Molecular Targets: It binds to the active site of CYP3A4, altering its enzymatic activity.
Pathways Involved: The inhibition impacts the metabolism of various drugs, potentially leading to altered drug levels.
Comparison with Similar Compounds
Uniqueness: 8-Allyloxypsoralen’s allyl group distinguishes it from other furanocoumarins.
Similar Compounds: Other furanocoumarins include psoralen, angelicin, and bergapten.
Properties
CAS No. |
62188-89-0 |
---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
9-prop-2-enoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H10O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h2-5,7-8H,1,6H2 |
InChI Key |
NSKDBUBAOLSDRF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
Origin of Product |
United States |
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